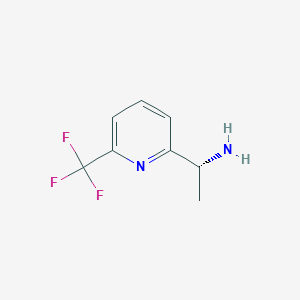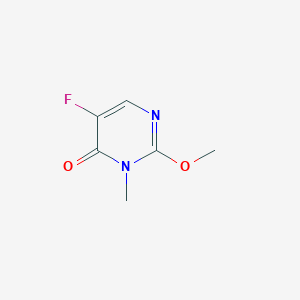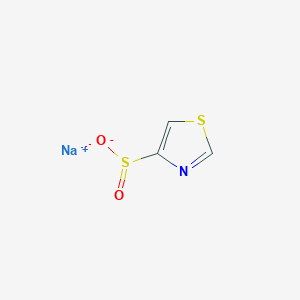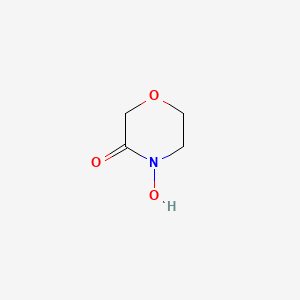
4-Hydroxymorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.
Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dioxomorpholine
Reduction: 4-Hydroxymorpholine
Substitution: Various substituted morpholinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.
3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.
4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.
Eigenschaften
Molekularformel |
C4H7NO3 |
|---|---|
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
4-hydroxymorpholin-3-one |
InChI |
InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |
InChI-Schlüssel |
PESMSBSGHUDSOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



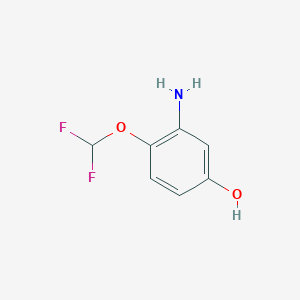


![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)

